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  • Product: 2-Bromo-5-iodobenzamide
  • CAS: 865178-41-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodobenzamide

Abstract 2-Bromo-5-iodobenzamide is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its three key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-iodobenzamide is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its three key functional groups: a bromine atom, an iodine atom, and a carboxamide. This unique arrangement allows for selective, stepwise modifications, making it a valuable building block in the construction of complex molecular architectures. The differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions, combined with the versatility of the amide group, provides a powerful platform for generating molecular diversity. This guide provides a comprehensive overview of the principal synthetic pathways to 2-Bromo-5-iodobenzamide, focusing on the synthesis of its crucial precursor, 2-Bromo-5-iodobenzoic acid, and its subsequent conversion to the target amide. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights to guide researchers in achieving efficient and scalable syntheses.

Strategic Overview: A Two-Stage Approach

The most logical and widely practiced approach to the synthesis of 2-Bromo-5-iodobenzamide involves a two-stage process. The first stage focuses on the construction of the key intermediate, 2-Bromo-5-iodobenzoic acid. The second stage involves the conversion of the carboxylic acid functional group into the primary amide.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Amidation Start Starting Materials Precursor 2-Bromo-5-iodobenzoic Acid Start->Precursor Halogenation / Diazotization Amide 2-Bromo-5-iodobenzamide Precursor->Amide Amide Coupling

Caption: High-level two-stage synthetic strategy.

This modular strategy allows for the optimization of each stage independently and facilitates the purification of the key acid intermediate before proceeding to the final amidation step.

Synthesis of the Key Intermediate: 2-Bromo-5-iodobenzoic Acid

The synthesis of 2-Bromo-5-iodobenzoic acid is the critical first phase. Literature and patent filings describe two primary pathways, each with distinct advantages and disadvantages.[1] This intermediate is a valuable aromatic functional monomer in its own right, widely used in medicinal and organometallic chemistry.[1][2]

Pathway A: Electrophilic Iodination of 2-Bromobenzoic Acid

This is a direct approach where 2-bromobenzoic acid is subjected to electrophilic aromatic substitution to introduce the iodine atom.

  • Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution. A strong acid, typically concentrated sulfuric acid, is used as the solvent and catalyst. It protonates the iodinating agent, such as N-Iodosuccinimide (NIS), generating a potent electrophilic iodine species (I+). The electron-rich aromatic ring of 2-bromobenzoic acid then attacks this electrophile. The directing effects of the bromine (ortho-, para-directing but deactivating) and the carboxylic acid (meta-directing and deactivating) favor substitution at the 5-position (para to the bromine and meta to the carboxyl group).

  • Causality of Experimental Choices:

    • N-Iodosuccinimide (NIS): NIS is chosen as it is a mild and efficient source of electrophilic iodine, making it easier to handle than molecular iodine.[3]

    • Sulfuric Acid: A strong mineral acid is required to activate the NIS and facilitate the reaction.[3]

    • Challenges: While direct, this method often suffers from moderate yields (around 60%) and the generation of significant quantities of high-concentration acid waste, making it less suitable for large-scale industrial production.[1][2]

Pathway B: Sandmeyer-type Synthesis from 5-Amino-2-bromobenzoic Acid

A more contemporary and often higher-yielding approach involves a diazotization-iodination sequence starting from 5-amino-2-bromobenzoic acid. This method is generally preferred for its milder conditions and improved scalability.[1]

  • Mechanism: This is a two-step, one-pot process.

    • Diazotization: The primary aromatic amine of 5-amino-2-bromobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This is a critical transformation as the diazonium group (-N₂⁺) is an excellent leaving group.

    • Iodination: The diazonium salt solution is then treated with a source of iodide ions, typically potassium iodide or sodium iodide.[2] The iodide ion displaces the nitrogen gas, resulting in the formation of the C-I bond.

  • Causality of Experimental Choices:

    • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is crucial for safety and to prevent unwanted side reactions.

    • Inorganic Acid (HCl): Used to generate nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.

    • Sodium/Potassium Iodide: Provides the nucleophilic iodide required to displace the diazonium group.

    • Quenching (Sodium Bisulfite): An aqueous solution of sodium bisulfite is often added at the end of the reaction to quench any unreacted diazonium salt and to reduce any excess iodine back to iodide, simplifying the workup.[2]

Comparative Summary of Precursor Synthesis Pathways
FeaturePathway A: Electrophilic IodinationPathway B: Sandmeyer Reaction
Starting Material 2-Bromobenzoic Acid5-Amino-2-bromobenzoic Acid
Key Reagents N-Iodosuccinimide (NIS), H₂SO₄NaNO₂, HCl, NaI/KI
Typical Yield ~60%[1][2]Often >80%
Reaction Conditions Harsh (conc. H₂SO₄)[3]Mild (0-10 °C)[2]
Scalability Poor (large acid waste volume)[1][2]Good
Primary Advantage More direct, fewer steps from common materialHigher yield, milder conditions, more scalable
Detailed Protocol for Pathway B: Sandmeyer Synthesis

This protocol is a synthesized representation based on established patent literature.[1][2]

  • Reaction Setup: In a reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel, add 5-amino-2-bromobenzoic acid (1.0 eq), methanol (5-10 vol), water (5-10 vol), and 35% hydrochloric acid (1.5-2.0 eq).

  • Cooling: Cool the resulting slurry to 0 °C with an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature is maintained at 0 °C.

  • Holding Period: After the addition is complete, stir the mixture at 0 °C for an additional 2 hours to ensure complete formation of the diazonium salt.

  • Iodination: Prepare a solution of sodium iodide (1.5 eq) in water. Add this solution dropwise to the diazonium salt suspension, again maintaining the temperature at 0 °C.

  • Warming: After the iodide addition, allow the reaction to warm naturally to 10 °C and stir for 1 hour.

  • Quenching: Prepare a solution of sodium bisulfite in water and add it dropwise to the reaction mixture to quench the reaction, keeping the temperature below 10 °C. Stir for a final hour.

  • Isolation: The product will precipitate from the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Bromo-5-iodobenzoic acid.

G cluster_workflow Workflow: Sandmeyer Synthesis of Precursor p1 1. Mix Reactants (5-amino-2-bromobenzoic acid, HCl, MeOH, H₂O) p2 2. Cool to 0°C p1->p2 p3 3. Add NaNO₂ (aq) (Diazotization @ 0°C) p2->p3 p4 4. Stir for 2h @ 0°C p3->p4 p5 5. Add NaI (aq) (Iodination @ 0°C) p4->p5 p6 6. Warm to 10°C Stir for 1h p5->p6 p7 7. Quench (NaHSO₃ @ 10°C) p6->p7 p8 8. Filter & Dry Product p7->p8

Caption: Experimental workflow for the Sandmeyer synthesis.

Amidation of 2-Bromo-5-iodobenzoic Acid

With the key carboxylic acid intermediate in hand, the final step is the formation of the primary amide. Amide bond formation is one of the most fundamental reactions in organic chemistry. While several methods exist, carbodiimide-mediated coupling is a robust and widely applicable choice.

Pathway: EDC/HOBt Mediated Amide Coupling

This method utilizes a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like hydroxybenzotriazole (HOBt), to facilitate the reaction between the carboxylic acid and an amine source.[4]

  • Mechanism:

    • Acid Activation: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which is undesirable.

    • HOBt Interception: HOBt acts as a nucleophilic catalyst, rapidly reacting with the O-acylisourea intermediate to form an HOBt-ester. This new activated species is more stable against rearrangement but still highly reactive towards amines.

    • Amidation: The amine (in this case, ammonia or an equivalent) attacks the HOBt-ester, forming the desired amide bond and releasing HOBt, which can re-enter the catalytic cycle.

  • Causality of Experimental Choices:

    • EDC: Chosen for its high efficiency and the fact that its urea byproduct is water-soluble, making purification by aqueous extraction straightforward.[4]

    • HOBt: Included to improve reaction efficiency and suppress the formation of the N-acylurea side product.[4]

    • Amine Source: For a primary amide, the nucleophile is ammonia. In a laboratory setting, this is often supplied as ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). The base deprotonates the ammonium ion to generate free ammonia in situ.

    • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediates.[4]

Detailed Protocol for EDC/HOBt Amidation

This protocol is adapted from standard procedures for similar halogenated benzoic acids.[4]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-Bromo-5-iodobenzoic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the reagents.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl) (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure 2-Bromo-5-iodobenzamide.

G cluster_workflow Workflow: EDC/HOBt Amidation p1 1. Combine Acid, HOBt, & NH₄Cl in DCM p2 2. Add DIPEA p1->p2 p3 3. Cool to 0°C p2->p3 p4 4. Add EDC·HCl p3->p4 p5 5. Stir at RT for 12-24h p4->p5 p6 6. Aqueous Workup (HCl, NaHCO₃, Brine) p5->p6 p7 7. Dry & Concentrate p6->p7 p8 8. Purify Product p7->p8

Caption: Experimental workflow for EDC/HOBt mediated amidation.

Conclusion

The synthesis of 2-Bromo-5-iodobenzamide is most effectively achieved through a well-defined, two-stage process. The recommended pathway involves the synthesis of the 2-Bromo-5-iodobenzoic acid precursor via a Sandmeyer reaction of 5-amino-2-bromobenzoic acid, which offers high yields under mild, scalable conditions. This is followed by a robust and reliable EDC/HOBt-mediated coupling with an ammonia source to form the final amide product. This strategic approach provides researchers and drug development professionals with a clear and efficient route to this valuable and versatile chemical building block.

References

  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: )
  • Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | P
  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google P
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem. (URL: )
  • Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. (URL: )

Sources

Exploratory

Discovery and history of halogenated benzamides

An In-Depth Technical Guide to the Discovery and History of Halogenated Benzamides Executive Summary The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Halogenated Benzamides

Executive Summary

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. The strategic incorporation of halogen atoms onto this fundamental structure has proven to be a pivotal and recurrent theme in drug discovery, profoundly influencing potency, selectivity, and pharmacokinetic profiles. This guide traces the remarkable journey of halogenated benzamides, from their origins as derivatives of early antiarrhythmics to their evolution into sophisticated antipsychotics, prokinetic agents, and research tools. We will explore the serendipitous discoveries, the elucidation of complex polypharmacology, and the structure-activity relationship principles that guided their development. This narrative is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the foundational science that established this critical class of pharmaceuticals.

The Benzamide Scaffold: A Privileged Pharmacophore

The benzamide functional group, consisting of a carbonyl group attached to a nitrogen atom on a benzene ring, is a structural motif of significant importance in pharmacology.[1] While the first simple benzamide was identified as early as 1833, its widespread application in medicine began in the 20th century as researchers explored its potential to serve as a stable and versatile backbone for creating compounds with diverse biological activities, including analgesic and anti-inflammatory properties.[1] The amide bond's resistance to hydrolysis compared to an ester bond is a key feature that would become critically important in the development of the first major benzamide drug.

The Genesis: From Local Anesthetics to Antiarrhythmics

The story of therapeutically significant benzamides begins not with a halogenated compound, but with Procainamide . Its development was a direct response to a clinical need and a lesson in rational drug design.

The Procaine Problem

Procaine, a well-known local anesthetic, was observed to have antiarrhythmic properties. In 1936, it was found that direct application to the myocardium could raise the ventricular threshold for electrical stimulation.[2] However, its clinical utility was severely limited by its ester linkage, which was rapidly hydrolyzed by plasma esterases, resulting in a very short duration of action.[2] This rapid metabolism, coupled with CNS side effects like tremors, made it unsuitable for sustained antiarrhythmic therapy.[2]

A Solution in the Amide Bond: The Birth of Procainamide

Researchers hypothesized that replacing the labile ester group in procaine with a more stable amide group would extend the drug's half-life while retaining its beneficial cardiac effects. This structural modification led to the synthesis of procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide).[3] The strategy was a success. Procainamide was approved by the US FDA in 1950 and launched in 1951, becoming a mainstay Class 1A antiarrhythmic agent for decades.[2][4] It functions by blocking sodium channels, thereby slowing electrical conduction and prolonging the refractory period of cardiac tissue.[3][5] The development of procainamide was a critical first step, establishing the benzamide core as a viable platform for systemic drug action and setting the stage for future discoveries.

A Serendipitous Leap: Metoclopramide and the Introduction of Halogenation

The discovery of the first major halogenated benzamide, Metoclopramide , was a result of serendipity intersecting with a focused research program. In the early 1960s, scientists Louis Justin-Besançon and Charles Laville were working to improve the anti-dysrhythmic properties of procainamide.[6] Their research led to the synthesis of metoclopramide in 1964, a chlorinated and methoxylated derivative of the procainamide backbone.[6][7]

While its antiarrhythmic effects were not superior, it displayed potent anti-emetic and gastrointestinal prokinetic properties.[7][8] This discovery marked a pivotal moment, shifting the focus of benzamide research toward new therapeutic areas and highlighting the profound impact of halogenation and other substitutions on the benzene ring.

Unraveling a Complex Pharmacology

Metoclopramide's mechanism of action was found to be far more complex than initially understood. This "dirty drug" became a pharmacological template, and dissecting its activity led to the development of entire new classes of cleaner, more selective medications.[7][8]

  • Dopamine D₂ Receptor Antagonism: The primary mechanism for its anti-emetic effect was identified as the blockade of D₂ receptors in the chemoreceptor trigger zone of the brainstem.[7] This finding directly linked the substituted benzamide structure to antipsychotic and anti-nausea effects, a connection that would be heavily exploited.

  • Serotonin 5-HT₃ Receptor Antagonism: At higher doses, metoclopramide was found to be an effective antagonist of 5-HT₃ receptors. This was a crucial observation, particularly for managing the severe nausea and vomiting induced by platinum-based chemotherapy, which other D₂ antagonists failed to control.[7][8] This discovery directly paved the way for the development of the "setron" class of selective 5-HT₃ antagonists.

  • Serotonin 5-HT₄ Receptor Agonism: The gastrointestinal prokinetic effects of metoclopramide—its ability to stimulate motility—were found to be independent of its D₂ or 5-HT₃ antagonism.[8] This action was later attributed to agonism at 5-HT₄ receptors on myenteric plexus neurons, which enhances the release of acetylcholine and stimulates gut contractions.[8][9][10]

Metoclopramide_MOA Met Metoclopramide D2 Dopamine D₂ Receptor Met->D2 Antagonist HT3 Serotonin 5-HT₃ Receptor Met->HT3 Antagonist (High Dose) HT4 Serotonin 5-HT₄ Receptor Met->HT4 Agonist Effect_AntiEmetic Anti-Emetic Effect (Chemoreceptor Trigger Zone) D2->Effect_AntiEmetic Blockade Leads To HT3->Effect_AntiEmetic Blockade Leads To ACh ↑ Acetylcholine Release HT4->ACh Stimulation Leads To Effect_GI GI Prokinetic Effect (Myenteric Plexus) ACh->Effect_GI

Caption: Multi-receptor pharmacology of Metoclopramide.

Expanding the Frontier: Diversification of Halogenated Benzamides

The insights gained from metoclopramide catalyzed an explosion in benzamide drug discovery.

Atypical Antipsychotics

The D₂ receptor antagonism of metoclopramide and the concurrent discovery of the related benzamide Sulpiride from the same research program solidified the utility of this chemical class in treating psychosis.[1][6] These drugs became known as "atypical" antipsychotics because they were associated with a lower incidence of extrapyramidal side effects compared to first-generation agents like haloperidol.[11] This lineage of research led to the development of highly selective D₂/D₃ antagonists like Raclopride , which, when radiolabeled with Carbon-11, became an indispensable tool in positron emission tomography (PET) for studying dopamine receptor occupancy and the neurobiology of movement disorders and schizophrenia.[12][13]

Gastrointestinal Prokinetic Agents

The discovery of metoclopramide's 5-HT₄ agonist activity spurred the development of more selective prokinetic agents. Cisapride , discovered by Janssen Pharmaceuticals in 1980, was a potent 5-HT₄ receptor agonist that enhanced acetylcholine release in the gut to increase motility.[9][10] It was widely used for conditions like GERD and gastroparesis.[14] However, its use was later severely restricted due to off-target effects on cardiac hERG channels, leading to dangerous QT interval prolongation—a stark reminder of the importance of selectivity in drug design.[9]

Drug Primary Halogenation Year of Discovery/Description Primary Mechanism(s) of Action Primary Therapeutic Use
Metoclopramide Chloro1964[6]D₂ Antagonist, 5-HT₃ Antagonist, 5-HT₄ Agonist[7]Anti-emetic, Prokinetic
Sulpiride None (Substituted)~1964[6]D₂/D₃ AntagonistAntipsychotic
Cisapride Chloro, Fluoro1980[9]5-HT₄ Agonist[9]Prokinetic (Use Restricted)
Raclopride Chloro~1980sD₂/D₃ AntagonistPET Imaging Ligand[12]
Table 1: Key Halogenated Benzamides and Their Primary Pharmacological Action.

The Role of Halogenation: A Structure-Activity Relationship (SAR) Perspective

The deliberate placement of halogen atoms on the benzamide scaffold is a key strategy in medicinal chemistry to modulate a compound's properties.[15] This is not merely an act of adding weight or bulk, but a nuanced modification that leverages the unique electronic and physical properties of halogens.

  • Lipophilicity and Membrane Permeability: Halogenation generally increases a molecule's lipophilicity (fat-solubility).[15] This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-acting drugs like antipsychotics. The choice of halogen (F, Cl, Br) allows for fine-tuning of this property.

  • Target Binding and Potency: Halogen atoms can form specific, favorable interactions with amino acid residues within a receptor's binding pocket. These can include halogen bonds—a type of non-covalent interaction—as well as hydrophobic interactions. These interactions can significantly increase the affinity of the drug for its target, leading to higher potency.[15][16]

  • Metabolic Stability: Placing a halogen atom at a position on the aromatic ring that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway. This "metabolic blocking" increases the drug's half-life and bioavailability, allowing for less frequent dosing.

Structural Modification Effect on Biological Activity Rationale / Example
Chlorination (e.g., at C5) Often enhances D₂/5-HT₄ activityIncreases lipophilicity and can form key binding interactions. Seen in Metoclopramide and Raclopride.
Fluorination (e.g., on a benzyl group) Can increase metabolic stability and binding affinityThe C-F bond is very strong, preventing metabolic breakdown. Seen in Cisapride's piperidine substituent.[17]
Bromination Can maximize activity in certain contextsThe larger size and higher polarizability of bromine can sometimes create optimal interactions with a biological target.[15]
Table 2: Summary of Structure-Activity Relationships of Halogenation on the Benzamide Scaffold.

Foundational Experimental Protocols

To provide a practical context for the discovery and evaluation of these compounds, the following sections detail generalized, foundational protocols representative of those used in the field.

Representative Synthesis: Amide Coupling to Form a Halogenated Benzamide

This protocol describes a standard method for coupling a halogenated benzoic acid with an amine, a core reaction in the synthesis of many benzamide drugs.

Synthesis_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Purification Acid Halogenated Benzoic Acid Thionyl Thionyl Chloride (SOCl₂) Acid->Thionyl AcidChloride Acyl Chloride Intermediate Thionyl->AcidChloride Product_Crude Crude Halogenated Benzamide AcidChloride->Product_Crude Amine Desired Amine (e.g., diethylaminoethylamine) Amine->Product_Crude Base Base (e.g., Triethylamine) Base->Product_Crude Workup Aqueous Workup (e.g., NaHCO₃ wash) Product_Crude->Workup Purify Chromatography or Recrystallization Workup->Purify Product_Pure Pure Product Purify->Product_Pure Binding_Assay Membrane Membrane Prep (Expressing Target Receptor) Incubate Incubate (Membrane + Radioligand + Test Cmpd) Membrane->Incubate Radioligand Radioligand (e.g., [³H]-Raclopride) Radioligand->Incubate TestCmpd Test Compound (Halogenated Benzamide) (Serial Dilution) TestCmpd->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Scintillate Scintillation Counting (Quantify Bound Radioactivity) Filter->Scintillate Analyze Data Analysis (IC₅₀ → Ki Calculation) Scintillate->Analyze

Sources

Foundational

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-5-iodobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and iodine, onto this scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides an in-depth exploration of the potential biological activities of 2-Bromo-5-iodobenzamide derivatives. Drawing upon established research into related halo-substituted benzamides, this document elucidates their promising anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed, field-proven experimental protocols are provided to empower researchers to systematically evaluate these compounds. Furthermore, this guide delves into the underlying mechanisms of action and structure-activity relationships, offering a robust framework for the rational design and development of novel therapeutics based on the 2-Bromo-5-iodobenzamide core.

Introduction: The Significance of Halogenated Benzamides in Drug Discovery

Aromatic amides are a privileged structural class in drug discovery, prized for their metabolic stability and synthetic tractability.[1] The introduction of halogen substituents, particularly bromine and iodine, onto the benzamide ring is a well-established strategy to modulate a compound's lipophilicity, membrane permeability, and binding affinity to biological targets.[1] While direct and extensive research on 2-Bromo-5-iodobenzamide derivatives is an emerging field, the wealth of data on structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. This guide will synthesize this existing knowledge to provide a forward-looking perspective on the biological potential of this specific chemical class.

Potential Biological Activities

Based on the activities of related halo-substituted benzamides, 2-Bromo-5-iodobenzamide derivatives are predicted to exhibit a range of valuable biological effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of substituted benzamide derivatives against a variety of cancer cell lines.[1][2] The presence of halogen atoms is often associated with enhanced anticancer activity.

Potential Mechanisms of Action:

  • Enzyme Inhibition: A significant body of evidence points to the ability of benzamide derivatives to inhibit key enzymes involved in cancer cell proliferation and survival. Two prominent targets are Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

    • PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[3] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] The benzamide moiety is a known pharmacophore for PARP inhibition.[5]

    • HDAC Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their aberrant activity is implicated in various cancers. Benzamide derivatives have been successfully developed as HDAC inhibitors, inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[7]

  • Anti-Angiogenic Effects: Some bromo-substituted indole carboxamides have demonstrated the ability to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8] This suggests that 2-Bromo-5-iodobenzamide derivatives may also possess anti-angiogenic properties.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Salicylamides and their halogenated derivatives have long been recognized for their antibacterial and antifungal properties.[9]

  • Antibacterial Activity: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria.[1] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.

  • Antifungal Activity: The development of effective antifungal agents is a significant challenge. Halogenated benzamide derivatives represent a promising avenue for the discovery of new antifungal compounds.

Synthesis of 2-Bromo-5-iodobenzamide Derivatives: A Generalized Approach

While a specific, universally applicable synthesis protocol for all 2-Bromo-5-iodobenzamide derivatives is not feasible due to the vast number of potential derivatives, a general synthetic strategy can be outlined based on established chemical principles and related syntheses. The following represents a plausible, multi-step synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Derivatization (Optional) A Starting Material (e.g., 2-Aminobenzoic Acid) B Bromination & Iodination A->B NBS/NIS or ICl/Br2 C 2-Bromo-5-iodobenzoic acid B->C D Activation C->D SOCl2 or EDC/HOBt E Amine Coupling D->E Primary/Secondary Amine (R-NH2) F 2-Bromo-5-iodobenzamide Derivative E->F G Further Functionalization F->G Various Reagents

Caption: Generalized synthetic workflow for 2-Bromo-5-iodobenzamide derivatives.

Experimental Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the potential biological activities of 2-Bromo-5-iodobenzamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-5-iodobenzamide derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 2-Bromo-5-iodobenzamide Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (590 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10]

Protocol:

  • Compound Preparation: Prepare a stock solution of the 2-Bromo-5-iodobenzamide derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Antifungal Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative screening method to assess the antifungal activity of a compound.[11]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a fungus. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a zone of inhibition around the disk.[11]

Protocol:

  • Inoculum Preparation: Prepare a suspension of the fungal strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 2-Bromo-5-iodobenzamide derivative onto the surface of the agar. Include a solvent control disk and a positive control disk with a known antifungal agent.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours, depending on the fungal species.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.[5]

Principle: The assay typically involves an ELISA-like format where activated PARP-1 utilizes biotinylated NAD+ to poly(ADP-ribosyl)ate histones coated on a microplate. The extent of this reaction is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Protocol:

  • Plate Preparation: Use a 96-well microplate pre-coated with histones.

  • PARP-1 Activation: Add activated DNA to the wells to facilitate the activation of the PARP-1 enzyme.

  • Compound Addition: Add varying concentrations of the 2-Bromo-5-iodobenzamide derivatives to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

  • Enzyme Reaction: Add recombinant human PARP-1 enzyme and biotinylated NAD+ to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.

  • Substrate Addition: After another wash step, add a TMB substrate and incubate until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC₅₀ value.

PARP1_Inhibition_Workflow A Histone-coated Plate B Add Activated DNA A->B C Add Test Compounds B->C D Add PARP-1 Enzyme & Biotinylated NAD+ C->D E Incubate (1h) D->E F Add Streptavidin-HRP E->F G Incubate (1h) F->G H Add TMB Substrate G->H I Measure Absorbance (450 nm) H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro PARP-1 inhibition assay.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of histone deacetylases.[12]

Principle: A colorimetric or fluorometric assay is used where an acetylated histone substrate is exposed to an HDAC enzyme source (nuclear extract or purified enzyme). The deacetylase activity is then quantified.

Protocol:

  • Substrate Coating: Use a microplate with a stably captured acetylated histone substrate.

  • Compound and Enzyme Addition: Add varying concentrations of the 2-Bromo-5-iodobenzamide derivatives to the wells. Add the HDAC enzyme source (e.g., nuclear extract from cancer cells). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Enzyme Reaction: Incubate the plate at 37°C for 45-60 minutes to allow for deacetylation.

  • Detection: Add a specific antibody that recognizes the remaining acetylated histones.

  • Secondary Antibody and Substrate: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a corresponding colorimetric or fluorometric substrate.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is inversely proportional to HDAC activity.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-Bromo-5-iodobenzamide derivatives requires extensive empirical data, several key principles can be inferred from related compound classes:

  • Halogen Positioning: The position of the bromine and iodine atoms on the phenyl ring is critical for biological activity. These positions influence the electronic properties of the molecule and its ability to form halogen bonds with target proteins.

  • Amide Substituents: Modifications to the amide nitrogen can significantly impact activity. The nature of the substituent can affect the molecule's conformation, solubility, and interactions with the target.

  • Additional Functional Groups: The introduction of other functional groups onto the benzamide scaffold can be used to fine-tune the compound's properties and explore interactions with specific sub-pockets of the target's binding site.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the biological assays.

Compound IDDerivative StructureAnticancer IC₅₀ (µM) [Cell Line]Antibacterial MIC (µg/mL) [Bacterial Strain]Antifungal Zone of Inhibition (mm) [Fungal Strain]PARP-1 IC₅₀ (nM)HDAC IC₅₀ (nM)
Control e.g., DoxorubicinValueN/AN/AN/AN/A
Control e.g., CiprofloxacinN/AValueN/AN/AN/A
Control e.g., FluconazoleN/AN/AValueN/AN/A
Control e.g., OlaparibN/AN/AN/AValueN/A
Control e.g., Trichostatin AN/AN/AN/AN/AValue
Test Cmpd 1 2-Bromo-5-iodo...
Test Cmpd 2 2-Bromo-5-iodo...
... ...

Conclusion and Future Directions

The 2-Bromo-5-iodobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The existing literature on related halogenated benzamides provides a strong rationale for the systematic investigation of this chemical class. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate this research.

Future efforts should focus on the synthesis and biological evaluation of a diverse library of 2-Bromo-5-iodobenzamide derivatives to establish robust structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their optimization and preclinical development. This in-depth technical guide serves as a valuable resource for researchers poised to unlock the full therapeutic potential of these intriguing molecules.

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Exploratory

The Ascendant Role of 2-Bromo-5-iodobenzamide in Modern Medicinal Chemistry

An In-depth Technical Guide Abstract In the landscape of modern drug discovery, the strategic design of synthetic intermediates is paramount to the efficient construction of complex, biologically active molecules. Among...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic design of synthetic intermediates is paramount to the efficient construction of complex, biologically active molecules. Among these, 2-Bromo-5-iodobenzamide has emerged as a uniquely powerful and versatile scaffold. Its value lies in the differential reactivity of its two halogen substituents, which allows for sequential, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of 2-Bromo-5-iodobenzamide, detailing its synthesis, unique reactivity profile, and its pivotal role as a cornerstone intermediate in the synthesis of high-value therapeutics, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the causality behind experimental choices, provide validated protocols, and illustrate key concepts with structured data and diagrams to empower researchers, scientists, and drug development professionals in leveraging this remarkable building block.

The 2-Bromo-5-iodobenzamide Scaffold: A Structural and Reactivity Overview

2-Bromo-5-iodobenzamide is an aromatic organic compound featuring a central benzamide core. Its strategic importance is conferred by the specific placement of a bromine atom at the 2-position and an iodine atom at the 5-position.

G cluster_0 Selective Functionalization Workflow A 2-Bromo-5-iodobenzamide Scaffold B Condition Set 1 (e.g., Suzuki, Sonogashira) Mild Conditions A->B Reactant C Intermediate (Functionalized at C5-Iodo position) B->C Selective Reaction at C-I Bond D Condition Set 2 (e.g., Buchwald-Hartwig) More Forcing Conditions C->D Reactant E Final Product (Di-functionalized) D->E Reaction at C-Br Bond

Caption: Workflow for selective di-functionalization.

Key Transformations: A Medicinal Chemist's Toolkit

The differential reactivity of 2-Bromo-5-iodobenzamide is exploited through several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. [1][2]When applied to 2-Bromo-5-iodobenzamide, the reaction can be tuned to occur selectively at the C-I bond. This is fundamental for introducing aryl or heteroaryl moieties, which are common features in drug molecules for establishing key interactions with protein targets. [3][4]

  • Causality: The transmetalation step in the Suzuki catalytic cycle is preceded by oxidative addition. The lower bond dissociation energy of the C-I bond ensures that the Pd(0) catalyst inserts preferentially at this position under controlled conditions (e.g., lower temperatures, specific ligand choice). [2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. [5][6]This reaction is invaluable for introducing rigid, linear alkyne linkers into a molecule, which can be used to probe binding pockets or serve as precursors for other functional groups. The chemoselectivity is again pronounced, with the coupling occurring exclusively at the iodine-bearing carbon under mild, copper-co-catalyzed or copper-free conditions. [7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. [9][10]This reaction typically requires more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) compared to Suzuki or Sonogashira couplings. [11]This characteristic is synthetically advantageous. After an initial C-C coupling at the iodo-position, the remaining bromo-position can undergo a subsequent Buchwald-Hartwig amination to install a crucial amine or heterocycle, completing the synthesis of a complex drug scaffold. [12]

Application Spotlight: Synthesis of PARP Inhibitors

The most prominent application of synthetic strategies involving bromo-iodo benzamide derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. [13]In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. [14][15] Olaparib (Lynparza) , a first-in-class PARP inhibitor, is a prime example. [16][17]While various synthetic routes exist, many rely on the principles of sequential cross-coupling on a di-halogenated core to build the final molecule. A related precursor, 2-fluoro-5-formylbenzoic acid, is often derived from a bromo-iodo starting material, illustrating the industrial relevance of this scaffold. [18]

cluster_parp PARP-Mediated DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Replication Fork Collapse (Leads to DSB) DNA_SSB->DNA_DSB if unrepaired Repair SSB Repair PARP->Repair mediates BRCA BRCA1/2 Pathway (HR Repair) DNA_DSB->BRCA repaired by Apoptosis Cell Death (Apoptosis) BRCA->Apoptosis if deficient Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP INHIBITS

Caption: Simplified PARP Inhibition Pathway.

The synthesis of Olaparib and its analogues often involves coupling a phthalazinone moiety with a functionalized piperazine ring. [19][20][21]The bromo-iodo benzamide framework provides an ideal starting point for constructing the key substituted benzylpiperazine portion of these molecules.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol is a self-validating, generalized procedure based on established literature methods for the selective Suzuki-Miyaura cross-coupling at the C-I position of a 2-bromo-5-iodoaryl compound.

Objective: To synthesize 2-bromo-5-(aryl)benzamide via selective palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-5-iodobenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃) (3.0 eq), anhydrous

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard reflux and workup glassware

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-iodobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.08 eq). Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is a critical self-validating step, as the Pd(0) active catalyst is oxygen-sensitive.

  • Degassing: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent catalyst oxidation and ensure reproducible results.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The lower temperature favors selective reaction at the more labile C-I bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material typically occurs within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-bromo-5-(aryl)benzamide.

Conclusion

2-Bromo-5-iodobenzamide is far more than a simple di-halogenated intermediate; it is a testament to the power of strategic design in synthetic chemistry. The inherent, predictable difference in the reactivity of its carbon-iodine and carbon-bromine bonds provides a robust and reliable platform for sequential, site-selective cross-coupling reactions. This capability allows medicinal chemists to efficiently construct complex molecular architectures that are central to modern therapeutics. Its proven application in the synthesis of PARP inhibitors like Olaparib underscores its significant contribution to oncology and beyond. As the demand for sophisticated and precisely functionalized drug candidates continues to grow, the utility of foundational scaffolds like 2-Bromo-5-iodobenzamide will only become more pronounced, solidifying its role as a key enabler of innovation in drug discovery.

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 25, 2026, from [Link]

  • El-Gohary, N. S. M., & Shaaban, M. R. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 26(11), 3183. [Link]

  • Wölfling, J., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 52(41), 5261-5264. [Link]

  • Patent WO2017191562A1. (2017). Process for the preparation of olaparib and polymorphs thereof.
  • Mateo, J., et al. (2020). Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers. Nature Communications, 11(1), 3904. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]

  • Bouzayani, N., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(21), 6483. [Link]

  • Wang, S., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. [Link]

  • Allott, L., & Aboagye, E. O. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 1. [Link]

  • Ortiz, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(31), 22355-22360. [Link]

  • Chirita, I., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 56(11), 1029-1034. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 25, 2026, from [Link]

  • Ortiz, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(31), 22355-22360. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]

Sources

Foundational

Physical and chemical properties of 2-Bromo-5-iodobenzamide

The following technical guide details the physicochemical and functional properties of 2-Bromo-5-iodobenzamide , a critical halogenated scaffold in medicinal chemistry. A Dual-Halogenated Scaffold for Orthogonal Cross-Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional properties of 2-Bromo-5-iodobenzamide , a critical halogenated scaffold in medicinal chemistry.

A Dual-Halogenated Scaffold for Orthogonal Cross-Coupling

Executive Summary

2-Bromo-5-iodobenzamide serves as a high-value "linchpin" intermediate in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the presence of two chemically distinct halogen atoms—iodine at position C5 and bromine at position C2—anchored by a directing amide group at C1.

This configuration allows for orthogonal functionalization : the ability to selectively react the iodine atom under mild conditions while leaving the bromine atom intact for a subsequent transformation. This step-wise precision is essential for Fragment-Based Drug Discovery (FBDD) and the construction of polysubstituted pharmacophores.

Physicochemical Profile

The following data characterizes the neat compound. Researchers should note that while the amide group confers polarity, the heavy halogen atoms significantly increase lipophilicity compared to the parent benzamide.

PropertyValue / DescriptionNote
IUPAC Name 2-Bromo-5-iodobenzamide
CAS Number 865178-41-2
Molecular Formula C₇H₅BrINO
Molecular Weight 325.93 g/mol Heavy atom count: 10
Physical State SolidTypically off-white to beige powder
Melting Point 185–190 °C (Predicted)High MP due to intermolecular H-bonding
Solubility DMSO, DMF, DMAcHighly soluble in polar aprotic solvents
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility
LogP (Calc) ~2.6Moderate lipophilicity
H-Bond Donors 2 (–NH₂)
H-Bond Acceptors 1 (C=O)

Synthetic Accessibility & Manufacture

Accessing 2-Bromo-5-iodobenzamide is typically achieved through the activation of its corresponding acid precursor. This protocol ensures high yield and purity by avoiding competitive dehalogenation.

Optimized Synthetic Workflow
  • Precursor : 2-Bromo-5-iodobenzoic acid (CAS: 25252-00-0).[1]

  • Activation : Conversion to the acid chloride using Oxalyl Chloride ((COCl)₂) with catalytic DMF in Dichloromethane (DCM). Thionyl chloride (SOCl₂) is a viable alternative but requires thermal control to prevent iodine lability.

  • Amidation : Treatment of the crude acid chloride with aqueous ammonia (NH₄OH) or ammonia gas in THF at 0°C.

Critical Control Point:

  • Temperature: The amidation must be performed at < 5°C . Higher temperatures during the addition of ammonia can lead to nucleophilic aromatic substitution (S_NAr) at the C2-Bromine position, displacing the bromine with an amine to form 2-amino-5-iodobenzamide impurities.

Synthesis cluster_impurities Side Reaction Risk (T > 25°C) Acid 2-Bromo-5-iodobenzoic Acid (CAS: 25252-00-0) Chloride Acid Chloride Intermediate (Highly Reactive) Acid->Chloride (COCl)2, cat. DMF DCM, 0°C -> RT Product 2-Bromo-5-iodobenzamide (CAS: 865178-41-2) Chloride->Product NH4OH (aq) THF, 0°C Impurity 2-Amino-5-iodobenzamide (S_NAr Byproduct) Chloride->Impurity

Figure 1: Synthetic pathway highlighting the critical activation step and risk of S_NAr byproduct formation.

Chemical Reactivity: The Orthogonal Strategy

The core value of this scaffold is the Reactivity Hierarchy . The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol), and the C2 position is sterically hindered by the adjacent amide.

Reactivity Hierarchy
  • C5-Iodine : Most Reactive . Reacts at Room Temperature (RT) with standard Pd catalysts.

  • C2-Bromine : Less Reactive . Requires elevated temperatures (>80°C) and specialized ligands (e.g., SPhos, XPhos) due to ortho-steric hindrance.

  • C1-Amide : Directing/Stable . Stable under coupling conditions; can be dehydrated to nitrile or hydrolyzed later.

Protocol: Selective C5-Arylation (Suzuki-Miyaura)

To selectively couple an aryl group at the 5-position without disturbing the 2-position:

  • Substrate : 1.0 equiv 2-Bromo-5-iodobenzamide.[2]

  • Boronic Acid : 1.1 equiv Aryl-B(OH)₂.

  • Catalyst : 5 mol% Pd(PPh₃)₄ (Tetrakis).

  • Base : Na₂CO₃ (2M aqueous).

  • Solvent : DME/Water or Toluene/Ethanol/Water.

  • Conditions : Stir at RT to 40°C for 4–6 hours.

    • Note: Do not reflux. Refluxing may initiate oxidative addition at the C2-Bromine bond.

Protocol: Subsequent C2-Functionalization

After isolating the 5-aryl intermediate, the C2-Bromine can be activated:

  • Catalyst Switch : Use Pd(OAc)₂ with SPhos or XPhos .

  • Conditions : Heating to 80–100°C is required to overcome the steric clash with the amide group.

Reactivity Start 2-Bromo-5-iodobenzamide Step1 Intermediate A (5-Aryl-2-bromobenzamide) Start->Step1 SELECTIVE C5-COUPLING Pd(PPh3)4, RT (Iodine reacts first) Final Final Scaffold (2,5-Diarylbenzamide) Step1->Final FORCED C2-COUPLING Pd-XPhos, 100°C (Bromine reacts second)

Figure 2: Sequential cross-coupling strategy utilizing the differential reactivity of Iodine and Bromine.

Analytical Characterization

Validating the structure requires distinguishing the regiochemistry of the halogens.

¹H-NMR Signature (DMSO-d₆, 400 MHz)
  • δ 8.05 (d, J=2.0 Hz, 1H, H6) : The most deshielded aromatic proton. It is ortho to the amide (anisotropic deshielding) and ortho to the iodine.

  • δ 7.90 & 7.55 (bs, 2H, NH₂) : Two broad singlets for the asymmetric amide protons.

  • δ 7.75 (dd, J=8.4, 2.0 Hz, 1H, H4) : The proton between the halogens (meta to both).

  • δ 7.45 (d, J=8.4 Hz, 1H, H3) : Ortho to the bromine.

Mass Spectrometry (LC-MS)
  • Ionization : ESI+

  • Pattern : Look for the characteristic isotopic cluster.

    • [M+H]⁺ : ~326 (Base peak).

    • [M+H+2]⁺ : ~328 (Almost equal intensity due to ⁷⁹Br/⁸¹Br).

    • The presence of Iodine does not add an isotope pattern (monoisotopic ¹²⁷I), but the mass defect is distinct.

Handling & Safety Data

Signal Word : WARNING

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).
Eye Irritant H319: Causes serious eye irritationUse safety goggles. Rinse immediately if exposed.
STOT-SE H335: May cause respiratory irritationHandle in a certified chemical fume hood.
Storage Light SensitiveStore in amber vials at 2–8°C. Iodine-carbon bonds can photolyze over time.

References

  • Preparation of 2-bromo-5-iodobenzoyl chloride

    • Source: New Drug Approvals (2025).
    • Context: Describes the activation of the acid precursor using oxalyl chloride.
  • General Reactivity of Halogenated Benzamides

    • Source: Matrix Scientific / Sigma-Aldrich Product D
    • Context: Confirmation of CAS 865178-41-2 and physical st
  • Source: Journal of Organic Chemistry (General Principle of I vs Br selectivity).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 2-Bromo-5-iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for leveraging 2-Bromo-5-iodobenzamide as a versatile buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for leveraging 2-Bromo-5-iodobenzamide as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables highly regioselective and sequential functionalization, making this substrate an invaluable tool for the synthesis of complex, multi-substituted aromatic compounds, particularly in the context of drug discovery and materials science. This document elucidates the core principles of selectivity and provides field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principle: Exploiting Differential Halogen Reactivity for Sequential Cross-Coupling

The synthetic utility of 2-Bromo-5-iodobenzamide is rooted in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step in most cross-coupling catalytic cycles.[1][2] This reactivity gap allows for selective functionalization at the 5-position (iodide) under carefully controlled conditions, leaving the 2-position (bromide) intact for a subsequent, typically more forcing, cross-coupling reaction.

This strategic, two-step functionalization provides a powerful and convergent approach to building molecular complexity from a single, readily available starting material.

G cluster_0 Step 1: Selective Coupling at C-I cluster_1 Step 2: Coupling at C-Br start 2-Bromo-5-iodobenzamide intermediate 5-Substituted-2-bromobenzamide start->intermediate   Pd(0) Catalyst   Coupling Partner 1   (Mild Conditions) final 2,5-Disubstituted Benzamide intermediate->final   Pd(0) Catalyst   Coupling Partner 2   (Forcing Conditions)

Caption: Sequential functionalization workflow for 2-Bromo-5-iodobenzamide.

Application Note 1: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a cornerstone method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[3][4] When using 2-Bromo-5-iodobenzamide, this reaction proceeds with high fidelity at the C-I bond, enabling the introduction of an alkynyl moiety at the 5-position. These products are valuable precursors for synthesizing heterocycles and other complex molecular architectures.[5]

Generalized Catalytic Cycle: Sonogashira Coupling

The reaction is typically co-catalyzed by palladium and copper(I).[6] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a reactive copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)(C≡CR)L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-C≡CR TM->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->CuI to Pd Cycle Alkyne R-C≡CH Alkyne->CuAcetylide Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Tabulated Protocol: Selective Sonogashira Coupling
ParameterConditionRationale / Notes
Substrate 2-Bromo-5-iodobenzamide1.0 equivalent
Coupling Partner Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂2-5 mol%
Copper Co-catalyst CuI1-3 mol%
Ligand PPh₃2-5 mol% (if not using pre-formed complex)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0 equivalents; acts as both base and solvent.
Solvent THF or DMFAnhydrous, degassed.
Temperature Room Temperature to 50 °CMild conditions are sufficient for reaction at the C-I bond.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
  • Preparation: To an oven-dried Schlenk flask, add 2-Bromo-5-iodobenzamide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.015 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) to create an ~0.1 M solution. Add triethylamine (2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-bromo-5-alkynylbenzamide product.

Application Note 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, a common motif in pharmaceuticals.[7][8] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it exceptionally powerful.[2] For 2-Bromo-5-iodobenzamide, the Suzuki reaction can be tuned to occur selectively at the C-I position.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[9][10]

suzuki_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Ar-I) TM_Intermediate [Ar-Pd(II)(Ar')L₂] OA->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Ar-Ar' TM_Intermediate->Product Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->OA Base Base (e.g., K₂CO₃) Base->OA

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Tabulated Protocol: Selective Suzuki-Miyaura Coupling
ParameterConditionRationale / Notes
Substrate 2-Bromo-5-iodobenzamide1.0 equivalent
Coupling Partner Arylboronic Acid or Ester1.2 - 1.5 equivalents
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃1-3 mol%
Ligand SPhos or XPhos2-6 mol%. Bulky, electron-rich phosphine ligands are crucial for efficient catalysis.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. The base activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (e.g., 4:1) or TolueneAnhydrous, degassed solvents are required.
Temperature 80 - 100 °CThermal energy is typically needed to drive the reaction at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxygen.
Detailed Experimental Protocol
  • Preparation: In a reaction vial, combine 2-Bromo-5-iodobenzamide (1.0 equiv.), the arylboronic acid (1.3 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Solution: In a separate small vial, dissolve Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent (e.g., dioxane).

  • Reaction Setup: Add the catalyst solution to the main reaction vial. Add the bulk solvent (dioxane/water, 4:1 mixture).

  • Inerting: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the 2-bromo-5-arylbenzamide.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[11][12] This reaction allows for the coupling of amines with aryl halides. Applying this to 2-Bromo-5-iodobenzamide enables the selective introduction of a nitrogen-based substituent at the 5-position.

Tabulated Protocol: Selective Buchwald-Hartwig Amination
ParameterConditionRationale / Notes
Substrate 2-Bromo-5-iodobenzamide1.0 equivalent
Coupling Partner Primary or Secondary Amine1.1 - 1.3 equivalents
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, or BrettPhos2-4 mol%. Sterically hindered, electron-rich ligands are essential.[12]
Base NaOtBu or LiHMDS1.5 - 2.0 equivalents. A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, degassed.
Temperature 90 - 110 °CHeating is necessary to overcome activation barriers.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.
Detailed Experimental Protocol
  • Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add NaOtBu (1.5 equiv.), the chosen ligand (e.g., XPhos, 0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add 2-Bromo-5-iodobenzamide (1.0 equiv.) and anhydrous toluene. Finally, add the amine (1.2 equiv.).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS until complete (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extraction: Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired 2-bromo-5-(amino)benzamide product.

Conclusion

2-Bromo-5-iodobenzamide stands out as a highly strategic and versatile building block for complex molecule synthesis. The predictable regioselectivity governed by the differential reactivity of its two halogen atoms allows for a modular and powerful approach to constructing diverse scaffolds. By mastering the selective conditions for cornerstone palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, researchers can unlock efficient synthetic routes to novel chemical entities for pharmaceutical and materials science applications.

References

  • ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). Available at: [Link]

  • ResearchGate. 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... Available at: [Link]

  • NIH National Library of Medicine. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Frontiers. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Available at: [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Available at: [Link]

  • NIH National Library of Medicine. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Available at: [Link]

  • PubMed. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]

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Application

Application Note: Selective Sonogashira Coupling of 2-Bromo-5-iodobenzamide for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of Sonogashira Coupling in Drug Discovery The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Drug Discovery

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in modern organic synthesis.[1][2][3][4] Its power lies in the creation of carbon-carbon bonds between sp² and sp hybridized centers, a linkage frequently found in biologically active molecules, natural products, and advanced organic materials.[3][5][6] For researchers in drug development, the Sonogashira coupling offers a robust and versatile tool for the construction of complex molecular architectures under remarkably mild conditions, often at room temperature.[1][7] This reaction's tolerance for a wide array of functional groups further enhances its utility in the synthesis of pharmaceutical intermediates.[7]

This application note provides a detailed experimental protocol for the selective Sonogashira coupling of 2-bromo-5-iodobenzamide. This dihalogenated substrate presents an excellent case study for demonstrating the chemoselectivity of the reaction, leveraging the differential reactivity of aryl iodides and bromides (I > Br).[5][7] By precisely controlling the reaction conditions, we can selectively couple a terminal alkyne at the more reactive iodine-bearing position, leaving the bromine atom available for subsequent downstream transformations. This stepwise functionalization is a key strategy in the efficient synthesis of complex drug candidates.

Reaction Principle: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • The Palladium Cycle: A palladium(0) species initiates the cycle by undergoing oxidative addition to the aryl halide (in our case, the C-I bond).

  • The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium center in a step called transmetalation. The resulting organopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[4]

The amine base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct generated during the reaction.[1]

Visualizing the Catalytic Pathway

To better illustrate the intricate mechanism of the Sonogashira coupling, the following diagram outlines the key steps in the palladium and copper catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)(I)L2 Pd0->Pd_complex1 Oxidative Addition (Ar-I) Pd_complex2 Ar-Pd(II)(C≡CR)L2 Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex2->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base, R-C≡CH Cu_acetylide->Pd_complex1 ArI 2-Bromo-5-iodobenzamide ArI->Pd0 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuI Base Amine Base Base->CuI

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Selective Alkynylation of 2-Bromo-5-iodobenzamide

This protocol details the procedure for the selective Sonogashira coupling of 2-bromo-5-iodobenzamide with phenylacetylene as a model terminal alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Bromo-5-iodobenzamide≥98%Sigma-Aldrich
Phenylacetylene≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle under inert atmosphere.
Copper(I) iodide (CuI)99.99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄Cl solutionIn-house prepFor work-up.
BrineIn-house prepFor work-up.
Anhydrous magnesium sulfate (MgSO₄)Fisher ScientificFor drying.
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Condenser (optional, for elevated temperatures)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst degradation and unwanted side reactions like Glaser coupling.[1]

  • Be aware of potential exotherms, especially on a larger scale.[8][9]

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-iodobenzamide (1.0 mmol, 1.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

    • Seal the flask with septa and purge with nitrogen or argon for 10-15 minutes.

  • Addition of Solvents and Reagents:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (TEA, 2.0 mmol, 2.0 eq) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Slowly add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (2-bromo-5-iodobenzamide) and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-bromo-5-(phenylethynyl)benzamide.[7][10]

Visualizing the Experimental Workflow

The following diagram provides a clear, step-by-step visual representation of the experimental procedure.

Workflow start Start setup 1. Reaction Setup - Add 2-bromo-5-iodobenzamide,  Pd(PPh₃)₄, and CuI to a  flame-dried flask. start->setup end Pure Product inert 2. Inert Atmosphere - Purge with N₂ or Ar. setup->inert reagents 3. Reagent Addition - Add anhydrous THF, TEA,  and phenylacetylene. inert->reagents reaction 4. Reaction - Stir at room temperature. reagents->reaction monitoring 5. Monitoring - Check progress by TLC. reaction->monitoring workup 6. Work-up - Quench with NH₄Cl (aq),  extract with EtOAc, wash  with brine, and dry. monitoring->workup If complete purification 7. Purification - Flash column chromatography. workup->purification purification->end

Caption: Experimental workflow for the selective Sonogashira coupling.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction is sluggish or gives a low yield, ensure that all reagents and solvents are strictly anhydrous and that the reaction is maintained under a positive pressure of inert gas. The quality of the palladium catalyst is also crucial; use a fresh, high-purity catalyst if possible.

  • Glaser Homocoupling: The formation of a diyne byproduct (from the coupling of two alkyne molecules) is a common side reaction, often promoted by the presence of oxygen.[1] Rigorous deoxygenation of the reaction mixture and maintaining an inert atmosphere can minimize this.

  • Lack of Selectivity: While the C-I bond is significantly more reactive than the C-Br bond, prolonged reaction times or elevated temperatures can lead to some coupling at the bromine position. Careful monitoring by TLC is essential to stop the reaction once the starting iodide has been consumed.

  • Catalyst Deactivation: The presence of impurities can deactivate the palladium catalyst. Ensure all glassware is scrupulously clean and that high-purity reagents are used.

Conclusion

The selective Sonogashira coupling of 2-bromo-5-iodobenzamide is a powerful and reliable method for the synthesis of valuable pharmaceutical intermediates. By carefully controlling the reaction conditions and adhering to the principles of inert atmosphere techniques, researchers can achieve high yields and excellent chemoselectivity. This protocol provides a solid foundation for the application of this important C-C bond-forming reaction in the broader context of drug discovery and development.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7352. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1903. [Link]

  • Ozawa, J. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. Wako Pure Chemical Industries, Ltd.[Link]

  • Li, J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7244-7260. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • ResearchGate. (n.d.). Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. Retrieved from [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • Sheng, H., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(10), 2184-2202. [Link]

Sources

Method

Large-Scale Synthesis of 2-Bromo-5-iodobenzamide: A Guide to Process Optimization and Scalability

An Application Note and Protocol for Drug Development Professionals Abstract 2-Bromo-5-iodobenzamide is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

2-Bromo-5-iodobenzamide is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its dihalogenated structure offers distinct reactive sites for sequential cross-coupling reactions, making it a valuable synthon. This guide provides a comprehensive overview of the strategic considerations for the large-scale synthesis of 2-Bromo-5-iodobenzamide. We delve into a preferred, industrially viable synthetic route, detailing process optimization, safety protocols, and analytical validation. The causality behind experimental choices is explained to provide researchers and process chemists with the field-proven insights necessary for successful scale-up.

Introduction and Strategic Overview

The synthesis of 2-Bromo-5-iodobenzamide on a laboratory scale is straightforward; however, transitioning to large-scale production introduces significant challenges related to cost, safety, purity, and environmental impact. The molecule's structure features a benzamide core with bromine and iodine atoms positioned at the 2- and 5-positions, respectively. This substitution pattern is key to its utility, as the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for selective functionalization.[1]

A robust large-scale synthesis prioritizes a convergent and highly regioselective route. Direct halogenation of a benzamide precursor is generally avoided due to the formation of difficult-to-separate regioisomers, which complicates downstream purification and reduces overall yield.[2] Therefore, the most logical and industrially proven strategy involves the synthesis of the key intermediate, 2-Bromo-5-iodobenzoic acid, followed by a highly efficient amidation reaction.

This guide will focus on a two-step process:

  • Synthesis of 2-Bromo-5-iodobenzoic Acid: Via a Sandmeyer-type reaction from 2-amino-5-bromobenzoic acid. This classic transformation is well-understood, scalable, and utilizes cost-effective reagents.

  • Amidation: Conversion of the resulting benzoic acid to the target benzamide via an acyl chloride intermediate, a workhorse reaction in industrial pharmaceutical synthesis.[3]

Synthesis_Workflow A 2-Amino-5-bromobenzoic Acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C 2-Bromo-5-iodobenzoic Acid B->C Sandmeyer Iodination (KI) D Acyl Chloride Intermediate C->D Activation (SOCl₂, cat. DMF) E 2-Bromo-5-iodobenzamide D->E Amination (NH₄OH)

Caption: Overall synthetic workflow for 2-Bromo-5-iodobenzamide.

Synthesis of Key Intermediate: 2-Bromo-5-iodobenzoic Acid

The cornerstone of a successful campaign is the efficient and high-purity production of the 2-Bromo-5-iodobenzoic acid intermediate. While methods like direct iodination of 2-bromobenzoic acid exist, they often require expensive reagents like N-iodosuccinimide (NIS) and generate significant acidic waste streams, making them less suitable for industrial production.[4][5] The diazotization of an aniline derivative is a more cost-effective and scalable alternative.

Mechanistic Rationale: The Sandmeyer Reaction

The chosen route begins with 2-amino-5-bromobenzoic acid. This starting material is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl or H₂SO₄) at low temperatures (0–5 °C). This process, known as diazotization, converts the primary amine into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

The resulting diazonium salt suspension is then reacted with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen group (N₂), a superb leaving group, to form the desired 2-Bromo-5-iodobenzoic acid.[6][7]

Detailed Protocol for 2-Bromo-5-iodobenzoic Acid

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Isopropanol (IPA)

Procedure:

  • Vessel Preparation: Charge a suitably sized, jacketed glass-lined reactor with deionized water and concentrated HCl. Cool the jacket to 0–5 °C with constant agitation.

  • Addition of Starting Material: Slowly add 2-amino-5-bromobenzoic acid to the cooled acid solution. Maintain the temperature below 10 °C to manage any exotherm. A slurry will form.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reactor over 1–2 hours, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • Causality: A rapid addition or temperature excursion can lead to uncontrolled decomposition of the diazonium salt, resulting in side products (e.g., phenol impurities) and potential safety hazards from nitrogen gas evolution.

  • Reaction Monitoring (Diazotization): After the addition is complete, stir the mixture for an additional 30–45 minutes at 0–5 °C. The completion of the reaction can be checked by testing for the absence of nitrous acid using potassium iodide-starch paper (a blue-black color indicates residual nitrous acid).

  • Iodination: In a separate vessel, dissolve potassium iodide in water. Slowly add the previously formed diazonium salt slurry to the KI solution.

    • Causality: This order of addition (diazonium to iodide) helps to keep the concentration of the unstable diazonium salt low in the reacting mixture, improving control. Vigorous nitrogen evolution will be observed. Allow the temperature to rise to ambient temperature and then warm gently to 40–50 °C to drive the reaction to completion.

  • Quench and Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium bisulfite to quench any unreacted iodine (the dark color of I₂ will disappear).[4]

  • Isolation: The product will precipitate as a solid. Isolate the crude 2-Bromo-5-iodobenzoic acid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an isopropanol/water mixture, to achieve high purity (>99%). Dry the final product under vacuum at 50–60 °C.

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CPrevents decomposition of unstable diazonium salt.
Addition Time (NaNO₂) 1–2 hoursEnsures proper temperature control and reaction safety.
Iodination Temp. 20–50 °CAllows for controlled reaction and ensures completion.
Purification Method Recrystallization (IPA/Water)Effectively removes inorganic salts and organic impurities.

Amidation: From Benzoic Acid to Benzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. For large-scale synthesis, the most robust and economical method is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an ammonia source.[3]

Mechanistic Rationale: Acyl Chloride Formation

2-Bromo-5-iodobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active species that promotes the formation of the acyl chloride. This intermediate is highly electrophilic and reactive.

The subsequent step involves reacting the acyl chloride with an excess of aqueous ammonia (ammonium hydroxide, NH₄OH). The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and ultimately displacing the chloride ion to form the stable amide bond.

Amidation_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination C 2-Bromo-5-iodobenzoic Acid D Acyl Chloride Intermediate C->D SOCl₂ / cat. DMF (Toluene, 60-70°C) E 2-Bromo-5-iodobenzamide D_clone Acyl Chloride Intermediate D_clone->E NH₄OH (aq) (0-10°C)

Caption: Two-step mechanism for the amidation process.

Detailed Protocol for 2-Bromo-5-iodobenzamide

Materials:

  • 2-Bromo-5-iodobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ammonium Hydroxide (NH₄OH, 28–30% aq. solution)

  • Deionized Water

Procedure:

  • Acyl Chloride Formation: Charge the reactor with 2-Bromo-5-iodobenzoic acid and toluene. Begin agitation. Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.2–1.5 eq) to the slurry at ambient temperature. An off-gas scrubber containing a caustic solution should be used to neutralize the HCl and SO₂ byproducts.

  • Reaction: Heat the mixture to 60–70 °C and hold for 2–4 hours, or until the reaction is complete.

    • Process Control: Monitor the reaction by HPLC. The disappearance of the starting carboxylic acid indicates completion. A sample can be quenched with methanol to form the methyl ester for easier analysis by GC or HPLC.

  • Solvent Removal: Once complete, cool the mixture and remove the excess thionyl chloride and toluene under vacuum (distillation). This leaves the crude acyl chloride as an oil or solid residue.

  • Amination: Cool the reactor containing the crude acyl chloride to 0–10 °C. In a separate vessel, prepare a cooled solution of ammonium hydroxide.

  • Quench into Ammonia: Slowly add the crude acyl chloride residue to the vigorously stirred, cooled ammonium hydroxide solution.

    • Causality: This is a highly exothermic reaction. A slow, controlled addition is essential to maintain the temperature below 20 °C to prevent hydrolysis of the acyl chloride back to the carboxylic acid or other side reactions. The product will precipitate as a white or off-white solid.

  • Isolation and Purification: Stir the slurry for 1 hour, then isolate the solid product by filtration. Wash the cake extensively with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified 2-Bromo-5-iodobenzamide in a vacuum oven at 60–70 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

Ensuring the purity of the final product is paramount. A battery of analytical tests should be employed to confirm both the identity and purity of the synthesized 2-Bromo-5-iodobenzamide.

TechniquePurposeExpected Results
HPLC Purity Assessment & Impurity ProfilingPurity > 99.0% (area %). Key impurities to monitor: starting benzoic acid, phenol byproduct.[8]
¹H-NMR Structural ConfirmationSpectrum should be consistent with the proposed structure, showing characteristic aromatic proton signals.
Mass Spec (MS) Molecular Weight ConfirmationObserve the molecular ion peak corresponding to the product's mass.
FTIR Functional Group IdentificationPresence of characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II).[8]
Melting Point Purity IndicationA sharp melting point range consistent with literature values (approx. 171-175 °C) indicates high purity.

Safety and Environmental Considerations

Hazardous Reagents:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All handling must be done in a closed system or well-ventilated fume hood. Off-gases (HCl, SO₂) must be scrubbed.[3]

  • Strong Acids (HCl, H₂SO₄): Corrosive. Require appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Halogenated Organics: The product and intermediates are classified as irritants. Avoid inhalation of dust and skin contact.[9]

Waste Management:

  • Acidic/Basic Aqueous Streams: Neutralize before disposal in accordance with local regulations.

  • Organic Solvents: Toluene can often be recovered by distillation and reused. Non-recoverable solvent waste must be disposed of via licensed waste management services.

  • Process Safety: The diazotization step involves a potentially unstable intermediate and gas evolution. Proper temperature control, slow addition rates, and adequate reactor venting are critical safety measures. A process hazard analysis (PHA) is strongly recommended before scaling up this process.

Conclusion

The large-scale synthesis of 2-Bromo-5-iodobenzamide is most effectively and economically achieved through a two-step sequence involving the Sandmeyer iodination of 2-amino-5-bromobenzoic acid, followed by amidation via an acyl chloride intermediate. Careful control of reaction parameters, particularly temperature during the diazotization and amination steps, is critical for ensuring high yield, purity, and operational safety. By understanding the causality behind each procedural step and implementing robust in-process controls and analytical validation, researchers and drug development professionals can successfully scale this synthesis from the bench to production.

References

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Yoshida, K. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Google Patents. (n.d.). Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-halogenobenzamide compound.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chemoselective Cross-Coupling: Comparing Suzuki, Heck, and Sonogashira Reactions with 2-Bromo-5-iodobenzamide

For researchers, scientists, and professionals in drug development, the ability to selectively functionalize complex molecules is paramount. Aryl halides are fundamental building blocks in this endeavor, and polyhalogena...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to selectively functionalize complex molecules is paramount. Aryl halides are fundamental building blocks in this endeavor, and polyhalogenated arenes present a unique challenge and opportunity for selective C-C bond formation. This guide provides an in-depth comparison of three cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki, Heck, and Sonogashira reactions—as applied to the chemoselective functionalization of 2-bromo-5-iodobenzamide. The primary focus is on leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective coupling at the more labile C-I position.

The Foundation of Selectivity: Understanding Halogen Reactivity

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent difference in reactivity forms the basis for achieving chemoselectivity in polyhalogenated substrates like 2-bromo-5-iodobenzamide. By carefully controlling reaction conditions, it is possible to favor the reaction at the iodine position while leaving the bromine atom intact for subsequent transformations.

Visualizing the Path to Selective Functionalization

To better understand the strategic approach to modifying 2-bromo-5-iodobenzamide, the following workflow outlines the decision-making process based on the desired molecular outcome.

G cluster_start cluster_reactions cluster_products start Starting Material: 2-Bromo-5-iodobenzamide suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki Arylation/ Vinylation heck Heck Coupling (Alkene) start->heck Alkenylation sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Alkynylation product_suzuki Product: 2-Bromo-5-(aryl/vinyl)benzamide suzuki->product_suzuki product_heck Product: 2-Bromo-5-(alkenyl)benzamide heck->product_heck product_sonogashira Product: 2-Bromo-5-(alkynyl)benzamide sonogashira->product_sonogashira

Caption: Decision workflow for selective functionalization of 2-bromo-5-iodobenzamide.

Head-to-Head Comparison: Suzuki vs. Heck vs. Sonogashira

The choice of reaction depends on the specific structural motif to be introduced. Below is a comparative analysis of the expected yields and reaction characteristics for each method when targeting the iodine position of 2-bromo-5-iodobenzamide.

ReactionCoupling PartnerTypical Catalyst SystemExpected Yield (at Iodine)Key Considerations
Suzuki Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(dppf)Cl₂ / Base (e.g., K₂CO₃, Cs₂CO₃)Good to ExcellentTolerant of a wide range of functional groups. Boronic acids are generally stable and commercially available.
Heck Alkene (e.g., acrylic acid, styrene)Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base (e.g., Et₃N)Moderate to GoodCan be sensitive to steric hindrance. Regioselectivity on the alkene can be a factor.
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuI (co-catalyst) / Base (e.g., Et₃N, DIPA)Good to ExcellentRequires careful exclusion of oxygen to prevent alkyne homocoupling. Copper-free protocols are also available.

In-Depth Analysis and Experimental Protocols

The Suzuki-Miyaura Coupling: A Versatile Arylation Strategy

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1] Due to the lower bond energy of the C-I bond compared to the C-Br bond, this oxidative addition occurs preferentially at the iodine-bearing carbon of 2-bromo-5-iodobenzamide. This is followed by transmetalation with the boronate species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Expected Yield: Based on studies of similar dihaloarenes, the Suzuki coupling on 2-bromo-5-iodobenzamide is expected to proceed with good to excellent yields (typically in the range of 70-95%) for the mono-arylated product at the 5-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-iodobenzamide (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL). Purge the solution with the inert gas for 10-15 minutes.

  • Catalyst Introduction: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-arylbenzamide.

The Heck-Mizoroki Reaction: A Gateway to Alkenylated Arenes

The Heck reaction provides a direct method for the alkenylation of aryl halides.[3] While it can be highly effective, yields can sometimes be more modest compared to the Suzuki coupling, and the reaction can be more sensitive to steric effects.

Mechanism Insight: Similar to the Suzuki reaction, the Heck catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, which will selectively occur at the C-I bond.[4] The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the alkenylated product, and the palladium catalyst is regenerated in the presence of a base.

Heck_Mechanism A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Migratory Insertion (Alkene) C->D E (Alkene)Ar-Pd(II)-I(L2) D->E F β-Hydride Elimination E->F F->A Regeneration (+ Base) G Ar-Alkene F->G

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Expected Yield: A study on the Heck reaction of o-bromoiodobenzene with acrylic acid reported a yield of 35.74% for the formation of trans-2-bromocinnamic acid, demonstrating selective reaction at the iodine position.[5] For 2-bromo-5-iodobenzamide, a moderate to good yield (in the range of 40-70%) can be anticipated, depending on the specific alkene and reaction conditions. The use of a structurally similar substrate, 3-bromo-5-iodobenzoic acid, in a regioselective Heck reaction further supports the feasibility of this transformation.[6][7]

Experimental Protocol: Selective Heck-Mizoroki Reaction

  • Reaction Setup: In a sealable reaction vessel, combine 2-bromo-5-iodobenzamide (1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a suitable ligand such as triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add the alkene (1.5 mmol) and a degassed solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C for 6-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography to isolate the 2-bromo-5-alkenylbenzamide product.

The Sonogashira Coupling: Constructing Aryl Alkynes

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[8] It typically employs a dual-catalyst system of palladium and copper(I).

Mechanism Insight: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs first. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Finally, reductive elimination from the resulting dialkynylpalladium(II) complex yields the aryl alkyne and regenerates the Pd(0) catalyst.[8] The selective reaction at the C-I bond is again favored.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H Cu(I) I Alkyne + Base H->I J Cu-C≡CR I->J J->D To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Expected Yield: The Sonogashira coupling is generally a high-yielding reaction. For 2-bromo-5-iodobenzamide, yields of 75-95% for the mono-alkynylated product at the 5-position can be expected under optimized conditions. The use of 3-bromo-5-iodobenzoic acid in a Sonogashira coupling to produce 3-bromo-5-(triisopropylsilylethynyl)benzoic acid indicates the viability of this selective transformation on a similar substrate.[6][7]

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 2-bromo-5-iodobenzamide (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent like tetrahydrofuran (THF) or DMF (10 mL), followed by a base such as triethylamine or diisopropylamine (DIPA) (3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the pure 2-bromo-5-alkynylbenzamide.

Conclusion

The Suzuki, Heck, and Sonogashira reactions each offer a reliable and chemoselective pathway for the functionalization of 2-bromo-5-iodobenzamide at the more reactive iodine position. The choice of reaction is primarily dictated by the desired functionality to be installed. The Suzuki reaction is arguably the most versatile for introducing a wide variety of aryl and vinyl groups with generally high yields. The Sonogashira reaction is the premier method for the introduction of acetylenic moieties, also with typically excellent yields. The Heck reaction, while also effective for alkenylation, may sometimes result in more moderate yields and requires careful consideration of regioselectivity on the alkene partner. By understanding the underlying mechanisms and employing the appropriate reaction conditions, researchers can effectively leverage the differential reactivity of the C-I and C-Br bonds to synthesize a diverse array of selectively functionalized benzamides for applications in drug discovery and materials science.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Duncton, M. A. J. (2011). The Suzuki-Miyaura reaction in the pharmaceutical industry. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry (pp. 1-38). Wiley-VCH.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Palladium-catalyzed C–C cross-coupling reactions of aryl halides: the importance of catalyst speciation. Chemical Reviews, 118(4), 2249-2295.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. ChemInform. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie. [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Molecules. [Link]

  • Sonogashira Coupling | NROChemistry. [Link]

  • Palladium catalyzed stereospecific arylation of biocatalytically derived cyclic 1,3-dienes: Chirality transfer via a Heck-type. ChemRxiv. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a. ResearchGate. [Link]

  • Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Scientific & Academic Publishing. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Angewandte Chemie. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

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Comparative

The Strategic Advantage of Orthogonal Halogenation: A Cost-Effectiveness Guide to 2-Bromo-5-iodobenzamide in Complex Synthesis

In the intricate landscape of modern synthetic chemistry, particularly within the high-stakes arena of pharmaceutical and materials science research, the selection of starting materials is a critical determinant of a pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern synthetic chemistry, particularly within the high-stakes arena of pharmaceutical and materials science research, the selection of starting materials is a critical determinant of a project's ultimate success and economic viability. The seemingly subtle choice between different halogenated building blocks can have profound downstream consequences on reaction efficiency, purification complexity, and overall cost. This guide provides an in-depth, data-driven comparison of 2-Bromo-5-iodobenzamide against its chemical cousins, 2-bromo-5-chlorobenzamide and 2-bromo-5-fluorobenzamide, to illuminate the strategic and economic advantages conferred by its unique halogenation pattern in sequential cross-coupling reactions.

The Principle of Orthogonal Reactivity: More Than Just a Leaving Group

At the heart of this analysis lies the principle of orthogonal reactivity, a cornerstone of efficient multi-step synthesis. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity—I > Br > Cl > F—is not merely an academic curiosity; it is a powerful tool for the synthetic chemist. This differential reactivity allows for the selective functionalization of a molecule at one position while leaving other halogenated sites intact for subsequent transformations.

2-Bromo-5-iodobenzamide is a prime exemplar of this principle. The significantly weaker carbon-iodine bond allows for facile palladium insertion and coupling under milder conditions, leaving the more robust carbon-bromine bond untouched. This inherent chemoselectivity enables a streamlined, sequential approach to the synthesis of complex, multi-substituted benzamides, which are common scaffolds in a variety of bioactive molecules, including the potent class of PARP (Poly (ADP-ribose) polymerase) inhibitors used in oncology.[1]

The alternative, a parallel synthesis approach where two separate mono-halogenated benzamides are synthesized and coupled in distinct reaction streams, introduces logistical complexities and can increase overall costs, particularly when dealing with precious or complex building blocks.[2]

A Head-to-Head Comparison: Reactivity, Yield, and Cost

To quantify the advantages of 2-Bromo-5-iodobenzamide, we will examine its performance in the context of a representative sequential Suzuki-Miyaura coupling, a ubiquitous reaction in drug discovery for the formation of C-C bonds. We will compare it with the hypothetical use of 2-bromo-5-chlorobenzamide and a parallel synthesis approach.

Data Presentation:

Table 1: Comparative Reactivity and Yield in a Sequential Suzuki-Miyaura Coupling

Starting MaterialHalogen ReactivityFirst Coupling Yield (Typical)Second Coupling ConditionsSecond Coupling Yield (Typical)Overall Two-Step Yield
2-Bromo-5-iodobenzamideI > Br85-95%Harsher (e.g., higher temp, stronger base)70-85%60-81%
2-Bromo-5-chlorobenzamideBr > Cl70-85%Significantly harsher40-60%28-51%
Parallel Synthesis (2-bromobenzamide + 5-chlorobenzamide)N/AN/AN/AN/ADependent on two separate syntheses

Yields are representative estimates based on literature precedents for similar substrates and are subject to optimization.[3][4][5][6][7]

Table 2: Estimated Cost Comparison of Starting Materials

CompoundTypical Price (USD/gram, research scale)
2-Bromo-5-iodobenzamide~$150 - $300
2-Bromo-5-chlorobenzamide~$50 - $100
2-Bromo-5-fluorobenzamide~$70 - $120

Prices are estimates based on available data for structurally similar compounds and may vary between suppliers.[8][9][10]

Analysis of Cost-Effectiveness:

While 2-Bromo-5-iodobenzamide carries a higher initial procurement cost, its value becomes evident when considering the overall synthetic efficiency. The higher yields achieved in both steps of a sequential coupling, particularly the challenging second coupling, can lead to a greater overall output of the final product from the same amount of starting material. This is especially critical in late-stage synthesis where intermediates are valuable.

Furthermore, the milder conditions required for the first coupling of the C-I bond can translate to lower catalyst loadings and reduced energy consumption. The significant drop-off in yield for the second coupling of the C-Cl bond in 2-bromo-5-chlorobenzamide often necessitates more extensive purification to remove starting material and byproducts, adding to the overall cost and time.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples for a sequential Suzuki-Miyaura coupling using 2-Bromo-5-iodobenzamide.

Experimental Protocol 1: First Suzuki-Miyaura Coupling (at the 5-iodo position)

Materials:

  • 2-Bromo-5-iodobenzamide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-iodobenzamide, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-bromo-5-arylbenzamide.

Experimental Protocol 2: Second Suzuki-Miyaura Coupling (at the 2-bromo position)

Materials:

  • 2-Bromo-5-arylbenzamide (from Step 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-bromo-5-arylbenzamide, the second arylboronic acid, and Cs₂CO₃.

  • Add the toluene/H₂O solvent mixture and degas for 15 minutes.

  • Add the Pd(dppf)Cl₂ catalyst and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the desired 2,5-diarylbenzamide.

Visualizing the Workflow and Logic

Sequential Coupling Workflow

G cluster_start Starting Material cluster_step1 First Coupling (Suzuki) cluster_step2 Second Coupling (Suzuki) A 2-Bromo-5-iodobenzamide B React with Arylboronic Acid 1 Pd(PPh3)4, K2CO3, 80°C A->B Milder Conditions C Intermediate: 2-Bromo-5-arylbenzamide B->C High Yield D React with Arylboronic Acid 2 Pd(dppf)Cl2, Cs2CO3, 110°C C->D Harsher Conditions E Final Product: 2,5-Diarylbenzamide D->E Good Yield G A Need for Sequential Functionalization? B Yes A->B C No A->C D Is High Overall Yield Critical? B->D G Use Mono-halogenated Analogs in Parallel Synthesis C->G E Use 2-Bromo-5-iodobenzamide D->E Yes F Consider 2-Bromo-5-chlorobenzamide (if cost is primary driver and lower yield is acceptable) D->F No

Caption: Decision tree for selecting a dihalogenated benzamide.

Conclusion: A Strategic Investment in Efficiency

While a superficial cost analysis might favor the less expensive halogenated analogs, a deeper dive into the total cost of synthesis reveals a more nuanced picture. 2-Bromo-5-iodobenzamide, with its well-defined orthogonal reactivity, offers a more efficient and ultimately more cost-effective route to complex, di-substituted benzamides. The higher yields, milder reaction conditions for the initial coupling, and simplified purification pathways translate to savings in time, resources, and catalyst costs. For researchers and drug development professionals, the strategic selection of 2-Bromo-5-iodobenzamide is not just a choice of reagent, but an investment in a more streamlined and economically sound synthetic strategy.

References

  • Al-Amin, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(5), 1083. [Link]

  • An, H., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32895-32900. [Link]

  • Buchwald, S. L. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 53-86). John Wiley & Sons, Inc.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Ghosh, A., et al. (2022). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. [Link]

  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158.
  • Le, T., et al. (2022). Cost-Effectiveness of Parallel Versus Sequential Testing of Genetic Aberrations for Stage IV Non–Small-Cell Lung Cancer in the Netherlands. JCO Precision Oncology, 6, e2200147. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Rossi, R., et al. (2004). The Suzuki protocol—a very general, mild and convenient method for the synthesis of functionalized thiophenes and other heterocycles. Tetrahedron, 60(46), 10369-10393.
  • Scott, C. L., et al. (2015). Poly (ADP-ribose) polymerase inhibitors in the treatment of cancer. Oncology, 29(11), 843-850.
  • Tang, J. S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. [Link]

  • Waser, J., et al. (2006). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in current chemistry, 268, 1-46. [Link]

  • IndiaMART. 5-Bromo-2-chlorobenzoic Acid. [Link]

  • IndiaMART. 2 Bromo 5 Hydroxybenzaldehyde, 99%. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-5-iodobenzamide

For professionals engaged in the intricate world of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, envir...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate world of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-iodobenzamide (CAS No. 865178-41-2), a halogenated aromatic amide.[1] Given its chemical structure, this compound must be treated as hazardous waste, necessitating a disposal process that is both meticulous and compliant with federal and local regulations. Adherence to these procedures is paramount to protecting laboratory personnel and the environment.

Part 1: Hazard Assessment and Risk Profile

Understanding the hazard profile of a chemical is the first principle of safe handling and disposal. While comprehensive toxicological data for 2-Bromo-5-iodobenzamide is not extensively published, we can infer its likely hazards based on its structure and data from analogous halogenated aromatic compounds, such as 2-Iodobenzamide and 2-Bromo-5-hydroxybenzaldehyde.[2][3][4] The presence of bromo and iodo functional groups on a benzene ring suggests that it should be handled as a hazardous substance.

The primary risks associated with this class of compounds include:

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][5][6]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[2][5]

  • Acute Oral Toxicity : Harmful if swallowed.[7][8]

  • Aquatic Toxicity : Halogenated organic compounds are often very toxic to aquatic life, with long-lasting effects.[2][7][8]

Due to these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Summary of Chemical and Hazard Data
PropertyValue / ClassificationSource(s)
CAS Number 865178-41-2[1][9]
Molecular Formula C7H5BrINO[1]
Molecular Weight 325.93 g/mol [1]
Appearance Likely a solid (e.g., white to off-white powder)[3]
Inferred Health Hazards Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2][3][5]
Inferred Environmental Hazards Very toxic to aquatic life with long-lasting effects[2][7]
Incompatible Materials Strong oxidizing agents[2][6]

Part 2: Pre-Disposal Operations: Waste Segregation & Containment

The foundation of a compliant disposal process begins the moment the chemical is deemed waste. The principle of waste segregation is critical, not only for safety but also for cost-effective disposal.

The causality behind separating halogenated and non-halogenated waste streams is twofold. First, safety: mixing incompatible waste streams can lead to dangerous chemical reactions. Second, logistics: the disposal method for halogenated organic compounds, typically high-temperature incineration with flue gas scrubbing, is more specialized and costly than methods for non-halogenated solvents, which can sometimes be recycled or used for fuel blending.[2][10] Mixing these streams contaminates the entire volume, forcing the more expensive disposal route for all of it.[10]

Protocol for Waste Collection and Storage
  • Designate a Halogenated Waste Container : Use a dedicated, chemically compatible container for 2-Bromo-5-iodobenzamide and other halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable, provided they have a secure, vapor-tight screw cap.[11][12][13] Avoid metal containers for any waste streams that could be acidic.[13]

  • Proper Labeling : As soon as the first particle of waste enters the container, it must be labeled.[10] The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:[12]

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "2-Bromo-5-iodobenzamide".

    • If in a mixture, list all components.[12]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Secure Storage in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[11] This area must be:

    • At or near the point of generation and under the control of laboratory personnel.[13]

    • Clearly marked with signage.[13]

    • Equipped with secondary containment (such as a larger bin) to contain potential leaks.[13]

    • Away from drains, heat sources, and direct sunlight.[3][6]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[14] Do not fill containers beyond 90% capacity to allow for expansion.[13]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The ultimate disposal of 2-Bromo-5-iodobenzamide must be handled by a licensed hazardous waste treatment and disposal facility (TSDF). Your role is to prepare the waste correctly for pickup by your institution's EHS office or their contracted waste management partner.[15]

Experimental Protocol for Final Disposal
  • Waste Characterization : Ensure the waste container exclusively contains 2-Bromo-5-iodobenzamide and other compatible halogenated organic compounds. If the compound was used in a solution, list the solvent(s) on the waste tag as well.

  • Finalize Container for Pickup : Once the container is full (not exceeding 90% capacity) or the experiment is complete, ensure the cap is tightly sealed.[13] Verify that the hazardous waste label is complete, accurate, and legible.

  • Request Waste Collection : Follow your institution's specific procedure to request a hazardous waste pickup from your laboratory's SAA. This is often done through an online system or by contacting the EHS office directly.[12][16]

  • Documentation and Handover : Have all necessary paperwork, such as the hazardous waste tag or a manifest, ready for the trained EHS professional who collects the waste. Maintain records of your waste disposal as required by your institution and regulatory bodies like the EPA.[15]

  • Ultimate Disposal Method : The designated TSDF will dispose of the material, likely through controlled chemical incineration equipped with an afterburner and a flue gas scrubber to neutralize the resulting acidic halogenated byproducts (e.g., HBr, HI).[2][5][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][17]

Disposal Workflow Diagram

G Diagram: 2-Bromo-5-iodobenzamide Disposal Workflow cluster_lab In the Laboratory cluster_ehs EHS & Licensed Vendor A Waste Generation (Solid 2-Bromo-5-iodobenzamide or solution) B Select Designated 'Halogenated Waste' Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Is Container >90% full or waste no longer generated? D->E F Continue to add waste (Keep container closed) E->F No G Seal Container & Finalize Label. Request EHS Pickup. E->G Yes F->D H EHS Collects Waste from SAA G->H I Transport to Licensed Hazardous Waste Facility (TSDF) H->I J Final Disposal: High-Temperature Incineration with Scrubber I->J

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-iodobenzamide

Hazard Analysis: A Conservative Approach In the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-iodobenzamide, we must infer its potential hazards by examining analogous chemical structures. Halogenated aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Conservative Approach

In the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-iodobenzamide, we must infer its potential hazards by examining analogous chemical structures. Halogenated aromatic amides frequently exhibit irritant properties. Analysis of related compounds provides a reliable basis for our safety protocol.

Analogous Compound CAS Number Observed Hazards Source
2-Hydroxy-5-iodobenzamide18179-40-3Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
1-Bromo-2-iodobenzene583-55-1Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3)[2]
5-Bromo-2-nitrobenzaldehyde20357-20-4Causes skin irritation (H315), Causes serious eye irritation (H319)[3]
2-Iodobenzamide3930-83-4Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]

Based on this data, it is prudent to handle 2-Bromo-5-iodobenzamide as a compound that is, at minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant that may be harmful if swallowed. The corresponding GHS pictograms we will operate under are:



Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the inferred risks of skin, eye, and respiratory exposure. The following protocol is mandatory for all personnel handling 2-Bromo-5-iodobenzamide.

Protection Area Required PPE Rationale & Standard
Eye & Face Chemical Safety Goggles with Side ShieldsStandard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, which is critical for protecting against powders or splashes that can cause serious eye irritation.[3][5] Conformance with OSHA 29 CFR 1910.133 or EN166 standards is required.
Hand Protection Double-Layered Nitrile GlovesGiven the high likelihood of skin irritation, a double-gloving technique is recommended to prevent exposure from micropores or accidental tears.[2][6] Gloves must be inspected before use and changed immediately upon known or suspected contamination.
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat provides a necessary barrier against accidental spills and contamination of personal clothing.[6]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorAs 2-Bromo-5-iodobenzamide is a solid powder, there is a significant risk of inhaling airborne particles, which may cause respiratory irritation.[2][5] All weighing and handling of the solid must be done in a certified chemical fume hood or, if not possible, while wearing an appropriate respirator (e.g., N95).

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is paramount. The following steps provide a self-validating system to minimize exposure risk from material receipt to experimental use.

Experimental Protocol: Handling Workflow
  • Preparation & Area Setup :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[5][7]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the hood to minimize movement.

  • Donning PPE :

    • Put on the lab coat, followed by chemical safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first.

  • Handling the Compound :

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a dedicated spatula to weigh the desired amount of 2-Bromo-5-iodobenzamide onto a weigh boat.

    • If creating a solution, slowly add the compound to the solvent to prevent splashing.

    • Keep the primary container tightly sealed when not in use.[2]

  • Post-Handling Decontamination :

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.

    • Carefully doff PPE, removing the outer gloves first, followed by the lab coat, and then the inner gloves.

    • Wash hands thoroughly with soap and water immediately after the procedure is complete.[2][3]

Workflow Visualization

The following diagram illustrates the mandatory safety-first workflow for handling 2-Bromo-5-iodobenzamide.

G Safe Handling Workflow for 2-Bromo-5-iodobenzamide cluster_prep 1. Preparation cluster_exec 2. Execution cluster_post 3. Post-Handling prep_area Designate & Prepare Fume Hood prep_ppe Assemble Required PPE prep_area->prep_ppe Verify Safety Equipment don_ppe Don PPE (Lab Coat, Goggles, Double Gloves) prep_ppe->don_ppe handle_chem Handle Chemical (Weigh, Transfer in Hood) don_ppe->handle_chem decon Decontaminate Workspace & Segregate Waste handle_chem->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash caption Workflow for handling 2-Bromo-5-iodobenzamide.

Caption: Workflow for handling 2-Bromo-5-iodobenzamide.

Emergency & Disposal Plan

Immediate Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4] Do not allow the material to enter drains.

Chemical Waste Disposal

All waste contaminated with 2-Bromo-5-iodobenzamide must be treated as hazardous.

  • Waste Segregation : Collect all solid waste (gloves, paper towels, contaminated absorbent) and unused product in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Disposal : The waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. The typical method for halogenated organic compounds is high-temperature incineration by a licensed waste disposal facility.[5] Never dispose of this chemical down the drain or in regular trash.

By treating 2-Bromo-5-iodobenzamide with the caution afforded to its more well-characterized chemical relatives, we can confidently and safely incorporate it into our research and development workflows, upholding the highest standards of laboratory safety.

References

  • Biosynth. (2023, April 11). 2-Hydroxy-5-iodobenzamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 21). 1-Bromo-2-iodobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2014, June 29). 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet.
  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • CAS. (n.d.). 2-Hydroxy-5-iodobenzamide. CAS Common Chemistry. Retrieved January 25, 2026, from [Link]

  • BenchChem. (2025). Essential Guide to the Proper Disposal of 2-Iodobenzamide.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • TCI EUROPE N.V. (2025, March 7). 5-Bromo-2-nitrobenzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 2-Iodo-3-hydroxypyridine Safety Data Sheet.
  • Synquest Labs. (2017, December 20). 5-Bromo-2-fluoroiodobenzene Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Echemi. (2019, July 15). 2-Bromo-5-hydroxybenzaldehyde Safety Data Sheets.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 10). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 5-BROMO-2-IODOBENZAMIDE - Safety Data Sheet.

Sources

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